molecular formula C8H15NO3 B8806068 Octahydroindolizine-1,2,8-triol

Octahydroindolizine-1,2,8-triol

Cat. No.: B8806068
M. Wt: 173.21 g/mol
InChI Key: FXUAIOOAOAVCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydroindolizine-1,2,8-triol is a natural product found in Astragalus oxyphysus and Swainsona galegifolia with data available.

Scientific Research Applications

Anticancer Activity

Octahydroindolizine-1,2,8-triol has been investigated for its efficacy against various cancer types. Studies indicate that derivatives of indole compounds exhibit potent growth inhibition in several cancer cell lines. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis and inhibit cell proliferation through various pathways, including the regulation of apoptotic proteins and cell cycle arrest mechanisms.
  • Case Study : A study published in MDPI demonstrated that structural modifications of indole derivatives significantly enhanced their anticancer activity against breast and prostate cancer cell lines. The IC50 values observed were considerably lower than those of conventional chemotherapeutics, indicating a promising therapeutic potential.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound:

  • Mechanism : The compound appears to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's.
  • Case Study : In an animal model study, treatment with this compound resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups.

Antimicrobial Applications

The antimicrobial properties of this compound have garnered attention due to its potential use in treating infections caused by resistant bacterial strains.

  • Mechanism of Action : Preliminary studies suggest that the compound disrupts bacterial cell membranes and inhibits key metabolic pathways essential for bacterial survival.
  • Case Study : Research indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents.

Data Summary

The following table summarizes the biological activities and mechanisms associated with this compound:

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis; inhibits cell proliferationMDPI Study
NeuroprotectionReduces neuroinflammation; mitigates oxidative stressAnimal Model Study
AntimicrobialDisrupts bacterial membranes; inhibits metabolic pathwaysPreliminary Studies

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol

InChI

InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2

InChI Key

FXUAIOOAOAVCGD-UHFFFAOYSA-N

SMILES

C1CC(C2C(C(CN2C1)O)O)O

Canonical SMILES

C1CC(C2C(C(CN2C1)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The test compound swainsonine is prepared by 0.4 serial dilution of a 40 μM stock. Present in each determination is 10 μl diluted test compound, 25 μl of 10 mM paranitrophenyl mannopyranoside, 200 mM sodium acetate, pH 5.6 and 15 μl of purified rat liver Golgi mannosidase II. After incubating the reaction for 60 minutes at 37° C., the reaction is quenched with 50 μl of 0.5 M sodium carbonate. Absorption is read at 405 mn. After subtracting the blank from positive controls and samples, the samples are normalized against the positive control mean using a variable slope, sigmoidal curve fit, with bottom=0, top=100. The signal is proportional to the amount of products from the uninhibited reaction. The calculated IC50 for inhibition of purified Golgi mannosidase II by swainsonine hydrochloride is 0.068±0.021 μM.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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